molecular formula C7H12O3 B3374497 3-(Cyclopropylmethoxy)propanoic acid CAS No. 1019521-50-6

3-(Cyclopropylmethoxy)propanoic acid

Cat. No.: B3374497
CAS No.: 1019521-50-6
M. Wt: 144.17 g/mol
InChI Key: DBHJVWKLRYOYFI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)propanoic acid is an organic compound with the molecular formula C7H12O3. It is characterized by the presence of a cyclopropylmethoxy group attached to a propanoic acid backbone. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

3-(Cyclopropylmethoxy)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

  • Anti-Fibrotic Properties : Research suggests that DGM inhibits epithelial–mesenchymal transformation (EMT) induced by TGF-β1 in lung epithelial cells. EMT plays a crucial role in pulmonary fibrosis, and DGM attenuates this process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)propanoic acid typically involves the reaction of cyclopropylmethanol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of cyclopropylmethanol with propanoic acid, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropylmethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethoxy ketones, while reduction can produce cyclopropylmethoxy alcohols.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanol: Shares the cyclopropylmethoxy group but lacks the propanoic acid moiety.

    Propanoic acid: Contains the propanoic acid backbone but lacks the cyclopropylmethoxy group.

    Cyclopropylmethoxyacetic acid: Similar structure but with an acetic acid backbone instead of propanoic acid.

Uniqueness

3-(Cyclopropylmethoxy)propanoic acid is unique due to its specific combination of a cyclopropylmethoxy group and a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

3-(cyclopropylmethoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-7(9)3-4-10-5-6-1-2-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHJVWKLRYOYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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